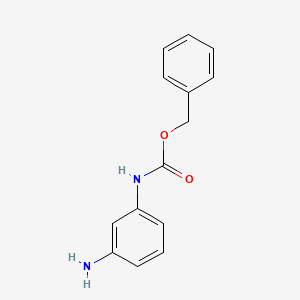

(3-Amino-phenyl)-carbamic acid benzyl ester

Overview

Description

(3-Amino-phenyl)-carbamic acid benzyl ester, also known as Benzylcarbamate, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a versatile compound that has been used for many years in the synthesis of various compounds, and it has recently been gaining attention for its potential applications in the development of new drugs and therapies.

Scientific Research Applications

Sensing Applications

(3-Amino-phenyl)-carbamic acid benzyl ester: can be utilized in the development of sensing materials . The compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, makes it suitable for various sensing applications. These can range from homogeneous assays to heterogeneous detection , either at the interface of the sensing material or within the bulk sample .

Protein Manipulation and Modification

Another significant application is in protein manipulation and modification . The compound can be used to modify proteins, which is essential for understanding protein function and interaction, and for developing new therapeutic strategies .

Separation Technologies

In separation technologies, (3-Amino-phenyl)-carbamic acid benzyl ester can be employed to facilitate the separation of biomolecules , such as proteins and nucleic acids. This is particularly useful in analytical chemistry and biotechnology for purifying compounds and preparing samples for further analysis .

Therapeutic Development

The compound’s ability to interact with various biological molecules opens up possibilities for therapeutic development . It could be used to create new drugs or drug delivery systems that target specific cells or tissues .

Electrophoresis of Glycated Molecules

It can also be used in the electrophoresis of glycated molecules , which is a technique used to separate and analyze blood sugar levels and glycohemoglobin, providing valuable information for diabetes research and management .

Analytical Methods

(3-Amino-phenyl)-carbamic acid benzyl ester: can be a building block for microparticles used in analytical methods. These microparticles can enhance the detection and measurement of various substances, improving the sensitivity and specificity of analytical techniques .

Controlled Release Systems

Finally, the compound can be incorporated into polymers for the controlled release of insulin . This application is particularly promising for diabetes treatment, as it could lead to more effective and responsive insulin delivery systems .

properties

IUPAC Name |

benzyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKFFMWGFFEDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-phenyl)-carbamic acid benzyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.